3-[(2S)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine
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Overview
Description
3-[(2S)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine is a compound that features a pyrrolidine ring attached to a pyridine ring, with a trifluoromethyl group at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2S)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine typically involves the construction of the pyrrolidine ring followed by its attachment to the pyridine ring. One common method involves the use of a chiral auxiliary to ensure the correct stereochemistry of the pyrrolidine ring. The trifluoromethyl group can be introduced via nucleophilic substitution or other fluorination techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[(2S)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidin-2-one derivatives.
Reduction: Reduction reactions can modify the pyridine ring or the trifluoromethyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or organolithium compounds.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolidin-2-one derivatives, while substitution reactions can introduce various functional groups in place of the trifluoromethyl group.
Scientific Research Applications
3-[(2S)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound can be used in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 3-[(2S)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, while the trifluoromethyl group can enhance binding affinity and selectivity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler compound with a similar ring structure but without the pyridine and trifluoromethyl groups.
2-(Trifluoromethyl)pyridine: Lacks the pyrrolidine ring but contains the trifluoromethyl group on the pyridine ring.
3-(Pyrrolidin-2-yl)pyridine: Similar structure but without the trifluoromethyl group.
Uniqueness
3-[(2S)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine is unique due to the combination of the pyrrolidine ring, pyridine ring, and trifluoromethyl group
Properties
Molecular Formula |
C10H11F3N2 |
---|---|
Molecular Weight |
216.20 g/mol |
IUPAC Name |
3-[(2S)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C10H11F3N2/c11-10(12,13)9-7(3-1-6-15-9)8-4-2-5-14-8/h1,3,6,8,14H,2,4-5H2/t8-/m0/s1 |
InChI Key |
VYIOPASXUJQCER-QMMMGPOBSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=C(N=CC=C2)C(F)(F)F |
Canonical SMILES |
C1CC(NC1)C2=C(N=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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